molecular formula C13H19NO4S B12713189 4-(2-butylsulfanylethyl)pyridine;oxalic acid CAS No. 134480-50-5

4-(2-butylsulfanylethyl)pyridine;oxalic acid

Cat. No.: B12713189
CAS No.: 134480-50-5
M. Wt: 285.36 g/mol
InChI Key: JPUBXSMBWWPRPI-UHFFFAOYSA-N
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Description

4-(2-butylsulfanylethyl)pyridine;oxalic acid is a compound that combines the structural features of pyridine and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butylsulfanylethyl)pyridine typically involves the reaction of 4-(2-bromoethyl)pyridine with butylthiol in the presence of a base to form 4-(2-butylsulfanylethyl)pyridine. This intermediate is then reacted with oxalic acid to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(2-butylsulfanylethyl)pyridine;oxalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-butylsulfanylethyl)pyridine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under certain conditions to form piperidine derivatives.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(2-butylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-butylsulfanylethyl)pyridine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-butylsulfanylethyl)pyridine
  • Pyridine-2-carboxylic acid
  • 2-butylsulfanyl-4-methylpyridine

Uniqueness

4-(2-butylsulfanylethyl)pyridine;oxalic acid is unique due to the presence of both the butylsulfanyl group and the oxalic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

134480-50-5

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-(2-butylsulfanylethyl)pyridine;oxalic acid

InChI

InChI=1S/C11H17NS.C2H2O4/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8H,2-3,6,9-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

JPUBXSMBWWPRPI-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O

Origin of Product

United States

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